1,2-Dilinoleoyl-3-palmitin

Description

Context within Glycerolipid Classification

Glycerolipids are a broad category of lipids that are characterized by a glycerol (B35011) backbone. This class is further subdivided based on the nature of the substituents attached to the glycerol molecule. Triacylglycerols, also known as triglycerides, represent a major subclass of glycerolipids. wikipedia.orglibretexts.org They are the main constituents of body fat in animals and vegetable fat. wikipedia.org

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol fits into this classification as a triacyl-sn-glycerol. The "rac" in its name indicates that it is a racemic mixture, meaning it contains equal amounts of the two possible stereoisomers that arise from the arrangement of the different fatty acids on the glycerol backbone.

Structural Characteristics and Fatty Acyl Chain Composition of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol

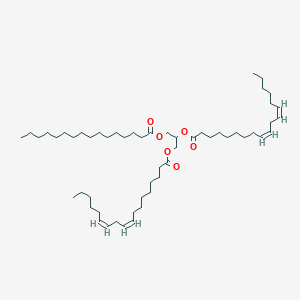

The structure of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol is defined by its specific fatty acid composition and their positions on the glycerol molecule. caymanchem.com It features:

A glycerol backbone: A three-carbon alcohol.

Two linoleic acid molecules: These are polyunsaturated fatty acids with an 18-carbon chain and two double bonds (18:2). They are attached to the sn-1 and sn-2 positions of the glycerol backbone. caymanchem.com

One palmitic acid molecule: This is a saturated fatty acid with a 16-carbon chain (16:0). It is attached to the sn-3 position of the glycerol backbone. caymanchem.com

The presence of both saturated (palmitic acid) and polyunsaturated (linoleic acid) fatty acids within the same molecule gives it unique physical and chemical properties. wikipedia.orgcaymanchem.com This particular triacylglycerol has been identified in a variety of vegetable oils, including poppy seed, hazelnut, maize, and olive oils. caymanchem.com

Table 1: Structural and Chemical Properties of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅₅H₉₈O₆ | caymanchem.comnih.govsigmaaldrich.com |

| Molecular Weight | 855.36 g/mol | sigmaaldrich.comsimsonpharma.com |

| CAS Number | 2190-15-0 | caymanchem.comsigmaaldrich.com |

| Synonyms | 1,2-Linolein-3-Palmitin, TG(18:2/18:2/16:0) | caymanchem.comcaymanchem.com |

| Form | Liquid | nih.govsigmaaldrich.com |

| Melting Point | -4 °C | nih.gov |

Significance of Mixed Triacylglycerol Structures in Biological Systems

The existence of mixed triacylglycerols, such as 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, is of profound importance in biological systems. The vast majority of naturally occurring triglycerides are of the mixed type. britannica.com This diversity in fatty acid composition and positional arrangement allows for a wide range of physical and chemical properties, which in turn dictates their functional roles.

Key significances of mixed triacylglycerol structures include:

Energy Storage: Triacylglycerols are the primary form of long-term energy storage in animals and plants. studymind.co.ukcreative-proteomics.com The specific mix of fatty acids can influence the energy density and the rate at which the energy can be mobilized.

Membrane Fluidity and Function: While phospholipids (B1166683) are the primary components of cell membranes, the fatty acid composition of stored triacylglycerols can influence the pool of fatty acids available for membrane synthesis. The degree of saturation of these fatty acids is crucial for maintaining appropriate membrane fluidity, which is essential for cellular processes. britannica.com

Source of Essential Fatty Acids: Triacylglycerols serve as a dietary source of essential fatty acids, which are fatty acids that the body cannot synthesize and must be obtained from food. creative-proteomics.com Linoleic acid, present in 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, is an essential omega-6 fatty acid.

Cell Signaling: The breakdown of triacylglycerols releases fatty acids and glycerol, which can act as signaling molecules in various metabolic pathways. creative-proteomics.com

Physical Properties of Fats and Oils: The arrangement of different fatty acids in mixed triacylglycerols determines the physical state (solid or liquid) of fats and oils at a given temperature. wikipedia.org For instance, the presence of unsaturated fatty acids, like linoleic acid, tends to lower the melting point. wikipedia.org

Propriétés

IUPAC Name |

[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAWUIOWWNQCQA-YBQWMRSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-15-0 | |

| Record name | 1,2-Dilinoleoyl-3-palmitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DILINOLEOYL-3-PALMITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y321C08RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Roles and Metabolic Dynamics of 1,2 Dilinoleoyl 3 Palmitoyl Rac Glycerol

Biosynthesis and Pathways of Triacylglycerol Formation

The synthesis of triacylglycerols, including 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, is a crucial metabolic process for storing energy. The primary pathway for TAG synthesis in most mammalian cells, apart from enterocytes, is the glycerol-3-phosphate pathway, also known as the Kennedy pathway. nih.govslideshare.net This process predominantly occurs in the endoplasmic reticulum and mitochondria. acs.org

The biosynthesis begins with glycerol-3-phosphate (G-3-P). nih.gov This precursor is sequentially acylated by long-chain acyl-CoA thioesters. The initial step is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which adds a fatty acid to the sn-1 position to form lysophosphatidic acid (LPA). acs.org A second acylation at the sn-2 position is carried out by 1-acylglycerol-3-phosphate acyltransferase (AGPAT), resulting in the formation of phosphatidic acid (PA). nih.gov

Phosphatidic acid is a key intermediate, standing at a branch point between the synthesis of TAGs and various phospholipids (B1166683) that are essential components of cellular membranes. acs.org For TAG synthesis to proceed, the phosphate group is removed from PA by the enzyme phosphatidic acid phosphatase (PAP), also known as lipin, to yield diacylglycerol (DAG). nih.govacs.org The final step involves the acylation of this DAG at the sn-3 position by a diacylglycerol acyltransferase (DGAT) enzyme, which uses a third fatty acyl-CoA molecule to produce the final triacylglycerol. acs.orgslideshare.net

In the specific case of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, the acyl-CoA donors would be two molecules of linoleoyl-CoA and one molecule of palmitoyl-CoA, which are attached to the glycerol-3-phosphate backbone in a stepwise manner by the corresponding acyltransferases.

Alternative pathways for TAG synthesis also exist, such as the dihydroxyacetone phosphate (DHAP) pathway, which is prominent in peroxisomes, and the monoacylglycerol pathway, which is primarily active in the intestines for the re-synthesis of TAGs from dietary fats. slideshare.netlibretexts.org

Table 1: Key Enzymes in Triacylglycerol Biosynthesis (Glycerol-3-Phosphate Pathway)

| Enzyme | Abbreviation | Function |

|---|---|---|

| Glycerol-3-phosphate acyltransferase | GPAT | Acylates glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid. acs.org |

| 1-acylglycerol-3-phosphate acyltransferase | AGPAT | Acylates lysophosphatidic acid at the sn-2 position to form phosphatidic acid. nih.gov |

| Phosphatidic acid phosphatase | PAP (Lipin) | Dephosphorylates phosphatidic acid to form diacylglycerol. acs.org |

Catabolism and Lipolysis of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol and Related Triacylglycerols

The breakdown of stored triacylglycerols, a process known as lipolysis, is essential for mobilizing energy reserves, especially during periods of fasting or exercise. wikipedia.org This metabolic pathway hydrolyzes TAGs into a glycerol (B35011) molecule and free fatty acids. wikipedia.org Lipolysis occurs in the cytoplasm of cells, particularly in adipocytes where large quantities of TAGs are stored in lipid droplets. wikipedia.org

The process is a sequential, multi-step cascade involving several key enzymes. nih.gov The initial and rate-limiting step is the hydrolysis of a TAG molecule into a diacylglycerol (DAG) and a free fatty acid. wikipedia.orgnih.gov This reaction is catalyzed by adipose triglyceride lipase (B570770) (ATGL). wikipedia.org Subsequently, hormone-sensitive lipase (HSL) acts on the DAG, cleaving another fatty acid to produce a monoacylglycerol (MAG). wikipedia.orgnih.gov In the final step, monoacylglycerol lipase (MGL) hydrolyzes the MAG to release the last fatty acid and a glycerol molecule. wikipedia.orgnih.gov

For 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, this process would result in the release of two molecules of linoleic acid, one molecule of palmitic acid, and one molecule of glycerol.

Enzymatic hydrolysis is the core chemical reaction of lipolysis. Lipases are the class of enzymes that catalyze the hydrolysis of the ester bonds linking the fatty acids to the glycerol backbone in a TAG molecule. nih.govyoutube.com This process requires water and results in the liberation of fatty acids and glycerol. youtube.com

The regulation of these lipases is critical for controlling the rate of fatty acid release. For instance, ATGL's activity is enhanced by a co-activator protein called comparative gene identification-58 (CGI-58). nih.gov The activity of HSL is often regulated by hormones through phosphorylation events. nih.gov The coordinated action of these enzymes ensures a controlled release of fatty acids to meet the cell's energy demands. aocs.org

Table 2: Major Lipases in Triacylglycerol Catabolism

| Enzyme | Abbreviation | Substrate | Product(s) |

|---|---|---|---|

| Adipose Triglyceride Lipase | ATGL | Triacylglycerol (TAG) | Diacylglycerol (DAG) + Free Fatty Acid wikipedia.org |

| Hormone-Sensitive Lipase | HSL | Diacylglycerol (DAG) | Monoacylglycerol (MAG) + Free Fatty Acid wikipedia.org |

Role in Cellular Energy Homeostasis

Triacylglycerols are the most efficient form of long-term energy storage in mammals due to their high energy density. creative-proteomics.comcore.ac.uk The fatty acids released from the hydrolysis of TAGs like 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol serve as a major fuel source for many tissues. youtube.com

Upon their release into the cytoplasm, fatty acids are transported to the mitochondria where they undergo beta-oxidation. youtube.com This metabolic process breaks down fatty acid molecules to produce acetyl-CoA, which then enters the citric acid cycle (Krebs cycle) to generate ATP, the primary energy currency of the cell. youtube.com The complete oxidation of fatty acids yields a significant amount of energy, making TAGs a vital component of energy homeostasis. aocs.org

The glycerol backbone released during lipolysis also contributes to energy metabolism. It can be converted to dihydroxyacetone phosphate, an intermediate in the glycolysis pathway, which can be used for either energy production or glucose synthesis (gluconeogenesis). youtube.com This dual utility of both fatty acids and glycerol underscores the central role of TAGs in maintaining the body's energy balance during various physiological states. core.ac.ukyoutube.com

Integration within Cellular Membrane Lipids

While the primary role of TAGs is energy storage, their metabolic intermediates and breakdown products are integral to the synthesis and maintenance of cellular membranes. nih.gov The diacylglycerol (DAG) and phosphatidic acid (PA) molecules produced during TAG synthesis are also precursors for the formation of major membrane phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI). nih.govacs.org

Therefore, the metabolic pathways for TAG synthesis and breakdown are closely linked to membrane lipid homeostasis. nih.gov The fatty acids released from the lipolysis of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol (linoleic acid and palmitic acid) can be re-esterified into new phospholipids to be incorporated into cellular membranes. This process, known as membrane lipid remodeling, is crucial for maintaining membrane fluidity, integrity, and function. researchgate.net In plants, TAG metabolism has been shown to be involved in remodeling membrane lipids in response to environmental stress. researchgate.net The dynamic turnover of TAGs can thus provide the necessary building blocks for membrane repair and adaptation, highlighting a role for these storage lipids that extends beyond simple energy provision. nih.gov

Implications in Health and Disease States

Associations with Systemic Metabolic Disorders

The balance and composition of triacylglycerols in the body are crucial for metabolic health. Dysregulation in TAG profiles is a hallmark of several systemic metabolic disorders, including hypertriglyceridemia, cardiovascular diseases, obesity, and diabetes mellitus.

Hypertriglyceridemia and Cardiovascular Diseases

Hypertriglyceridemia, characterized by elevated levels of triacylglycerols in the blood, is a well-established risk factor for cardiovascular disease (CVD). portlandpress.com The specific composition of these triacylglycerols is gaining recognition as a critical factor in determining cardiovascular risk. While direct evidence linking 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol to hypertriglyceridemia and CVD is not extensively documented, lipidomics studies offer clues.

Research has shown that an increase in TAGs containing more saturated fatty acids is associated with a higher body mass index (BMI), a known risk factor for CVD. semanticscholar.org Conversely, TAGs with essential fatty acids, such as the linoleic acid found in 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, have been negatively correlated with markers of insulin (B600854) resistance, a condition often preceding CVD. nih.gov

A large-scale lipidomics study identified nine lipid species, including two triacylglycerols, as being related to incident CVD. ahajournals.org Although TG(18:2/18:2/16:0) was not among them, this highlights the importance of specific TAG profiles in assessing cardiovascular risk. Another study on patients with subclinical coronary artery disease showed a trend towards higher levels of saturated and monounsaturated TGs in those with severe coronary calcification, while specific TGs containing polyunsaturated fatty acids showed different trends. nih.gov These findings suggest that the balance between saturated and unsaturated fatty acids within TAG molecules is a key determinant of their impact on cardiovascular health.

Table 1: Selected Triacylglycerols and their Association with Cardiovascular Risk

| Triacylglycerol (TG) Species | Association with Cardiovascular Disease (CVD) | Study Context |

| Saturated Fatty Acid-Containing TGs | Positively associated with increased BMI and insulin resistance, both CVD risk factors. semanticscholar.orgnih.gov | Lipidomic analysis in metabolic disturbances. |

| Essential Fatty Acid-Containing TGs | Negatively correlated with insulin resistance markers. nih.gov | Lipidomic analysis in individuals with varying insulin sensitivity. |

| TG(14:0/16:0/18:1), TG(16:0/14:1/18:1) | Identified as being related to incident CVD. ahajournals.org | L1-regularized Cox regression analysis in a large patient cohort. |

Obesity and Lipid Homeostasis Dysregulation

Obesity is fundamentally a disorder of energy balance and lipid storage, leading to a state of lipid homeostasis dysregulation. The excessive accumulation of TAGs in adipose tissue and ectopic deposition in other organs are central to the pathophysiology of obesity-related complications. nih.govacs.org

Studies in animal models have demonstrated that diet significantly influences the plasma lipid profile. For instance, mice fed a high-fat diet showed increased levels of TG(52:4), the same total carbon and double bond count as 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, compared to mice on a high-carbohydrate diet. nih.gov This suggests that dietary fat intake can directly influence the circulating levels of this specific type of TAG.

Furthermore, research on the role of the nuclear receptor LXRα in lipid metabolism has shown that its absence in mice leads to more pronounced TG enrichment in the liver, contributing to hepatosteatosis. acs.org This underscores the importance of regulatory proteins in maintaining lipid balance. Inequitable partitioning of dietary lipids due to insulin resistance in adipose tissue can lead to increased delivery of fatty acids to non-adipose tissues, a condition known as lipotoxicity. nih.gov

Table 2: Impact of Diet on Plasma Triacylglycerol (TG) Levels in Mice

| Diet Group | Key Triacylglycerol (TG) Changes | Reference |

| High-Fat Diet | Increased levels of TG 52:4, TG 52:1, TG 54:5, TG 54:3, TG 54:4, and TG 54:2. | nih.gov |

| High-Carbohydrate Diet | Increased levels of TG 50:2, TG 50:3, and TG 52:2. | nih.gov |

Diabetes Mellitus and Lipid Metabolism

Dyslipidemia is a common feature of type 2 diabetes mellitus (T2DM), characterized by elevated plasma triglycerides. frontiersin.org The composition of these triglycerides is thought to play a role in the progression of the disease. While the direct role of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol in diabetes is not well-defined, studies on related lipids provide some insights.

Research also indicates that TGs with saturated and monounsaturated fatty acids are positively associated with insulin resistance, whereas those containing essential fatty acids show a negative association. nih.gov This aligns with the general understanding that different fatty acids have distinct metabolic effects.

Role in Inflammatory Conditions

Beyond metabolic disorders, specific lipid molecules can also play a role in the pathology of inflammatory conditions. The hydrolysis of triacylglycerols can release free fatty acids that may initiate or exacerbate inflammatory processes.

Acute Pancreatitis Etiology and Progression

Hypertriglyceridemia is a recognized cause of acute pancreatitis, with the risk increasing significantly when serum triglyceride levels are severely elevated. tandfonline.comuj.edu.pl The prevailing hypothesis is that the hydrolysis of excess triglycerides in the pancreatic capillaries by pancreatic lipase (B570770) leads to a massive local release of free fatty acids (FFAs). jci.orgnih.gov These FFAs can cause direct injury to acinar cells and the vascular endothelium, triggering an inflammatory cascade. jci.orgatsjournals.org

While there is no direct evidence implicating 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol specifically, its constituent fatty acids, linoleic acid and palmitic acid, would be released upon its breakdown. Studies have shown that unsaturated fatty acids, like linoleic acid, can cause lung injury and other organ failure during acute pancreatitis. nih.gov The local concentration of these released fatty acids can be high enough to cause destruction of acinar cells, initiating necrosis. atsjournals.org

Table 3: Factors in Hypertriglyceridemia-Associated Acute Pancreatitis

| Factor | Role in Pathogenesis | Reference |

| High Triglyceride Levels | Serve as a substrate for lipase, leading to FFA release. | jci.orgnih.gov |

| Pancreatic Lipase | Hydrolyzes triglycerides into free fatty acids and glycerol (B35011). | jci.org |

| Free Fatty Acids (FFAs) | Cause direct injury to pancreatic acinar cells and vascular endothelium, inducing inflammation. | jci.orgatsjournals.org |

| Unsaturated Fatty Acids | Implicated in organ failure associated with acute pancreatitis. | nih.gov |

Acute Lung Injury Mechanisms

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs. The mechanisms involve damage to the alveolar-capillary barrier, leading to protein-rich edema.

While there is no direct research linking 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol to ALI, studies on a structurally similar compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), have shown a potential therapeutic role. PLAG has been found to resolve lipopolysaccharide (LPS)-induced ALI in mice by controlling neutrophil infiltration and endothelial permeability. This effect is attributed to the modulation of inflammatory pathways.

The general mechanisms of ALI involve complex interactions between inflammatory cells and mediators. Lipid peroxidation is also a key process in some forms of cell death, like ferroptosis, which has been implicated in ALI. tandfonline.com The unsaturated linoleic acid components of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol could potentially be susceptible to such oxidative processes, but further research is needed to establish any direct role.

Advanced Analytical Strategies for 1,2 Dilinoleoyl 3 Palmitoyl Rac Glycerol and Glycerolipidomics

Lipidomics Approaches for Triacylglycerol Profiling

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for the comprehensive profiling of triacylglycerols. researchgate.net Mass spectrometry (MS) is the primary analytical technology employed in lipidomics due to its high sensitivity, specificity, and resolution. nih.gov These approaches can be broadly categorized as either targeted or untargeted. Targeted lipidomics focuses on the quantitative analysis of a predefined set of lipid species, offering high throughput and robust quantification. nih.gov In contrast, untargeted lipidomics aims to capture a global snapshot of the entire lipidome, providing a broader but often less quantitative overview.

For the analysis of complex TAG mixtures, which can contain thousands of distinct molecular species, specialized lipidomics strategies are required. nih.gov The structural complexity arises from the various combinations of fatty acids that can be esterified to the glycerol (B35011) backbone, leading to numerous isomers with the same nominal mass. nih.gov For instance, a single TAG mass can correspond to dozens of different fatty acid combinations. nih.gov

Mass Spectrometry-Based Characterization

Mass spectrometry is the cornerstone of modern glycerolipid analysis, enabling the identification and structural elucidation of individual TAG species like 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol. nih.govaocs.org A variety of ionization techniques and mass analysis strategies are employed to tackle the complexity of the glycerolipidome.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact TAG molecules, typically as adducts with ions like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). nih.govaocs.org Tandem mass spectrometry (MS/MS) is then used to fragment these precursor ions, providing detailed structural information about the constituent fatty acids. nih.gov

The fragmentation pattern of a TAG in ESI-MS/MS reveals the identity and, in some cases, the position of the fatty acyl chains. For example, the neutral loss of a specific fatty acid as a carboxylic acid plus ammonia (B1221849) from an [M+NH₄]⁺ precursor ion is a characteristic fragmentation pathway that helps to identify the fatty acids present in the TAG molecule. nih.govnih.gov Further fragmentation of the resulting diacylglycerol-like fragment ion (MS³) can provide information about the remaining two fatty acids. nih.gov

Table 1: Common Adducts and Fragments in ESI-MS of Triacylglycerols

| Ion Type | Description |

| [M+NH₄]⁺ | Ammonium adduct of the intact TAG molecule. |

| [M+Na]⁺ | Sodium adduct of the intact TAG molecule. |

| [M+H]⁺ | Protonated molecule. |

| [M-RCOOH+H]⁺ | Diacylglycerol-like fragment resulting from the neutral loss of a fatty acid. |

| RCO⁺ | Acylium ion corresponding to a specific fatty acid. |

This table summarizes common ions observed in the positive ion ESI-MS analysis of triacylglycerols.

Coupling liquid chromatography (LC) with mass spectrometry (LC-MS) is a powerful approach for the analysis of complex TAG mixtures. nih.gov LC separates the different TAG species based on their physicochemical properties prior to their introduction into the mass spectrometer, reducing ion suppression and allowing for the differentiation of isomers. researchgate.net

Reversed-phase liquid chromatography (RPLC) is the most commonly used LC technique for TAG profiling. nih.govnih.gov In RPLC, TAGs are separated based on their hydrophobicity, which is determined by the total number of carbons and the number of double bonds in the fatty acyl chains. researchgate.net The elution order can be predicted by the Equivalent Carbon Number (ECN), calculated as ECN = CN - 2n, where CN is the total carbon number of the fatty acyl chains and n is the total number of double bonds. researchgate.net

Atmospheric pressure chemical ionization (APCI) is another ionization technique frequently coupled with LC for TAG analysis. researchgate.net APCI is particularly useful for less polar molecules like TAGs and often produces characteristic fragment ions corresponding to the loss of a fatty acid, which aids in their identification. researchgate.netcaymanchem.com

Shotgun lipidomics is a high-throughput approach that involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. aocs.orgwikipedia.org This method relies on the power of high-resolution mass spectrometry and sophisticated MS/MS scanning techniques to identify and quantify individual lipid species within a complex mixture. wikipedia.orgresearchgate.net

In shotgun lipidomics, specific MS/MS scans, such as precursor ion scanning and neutral loss scanning, are used to selectively detect TAGs containing particular fatty acids. aocs.orgaocs.org For example, a neutral loss scan for a specific fatty acid can identify all TAGs in the sample that contain that fatty acid. aocs.org This approach is fast and highly sensitive, allowing for the detection of hundreds of lipid species from a very small sample. wikipedia.org However, a key limitation of shotgun lipidomics is its inability to distinguish between isobaric and isomeric species, which can be a significant challenge in complex biological samples. researchgate.net

Ion-mobility spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge in the gas phase. researchgate.net When integrated with mass spectrometry (IM-MS), it provides an additional dimension of separation, which can be used to resolve isomeric and isobaric lipid species that are indistinguishable by mass alone. researchgate.net This is particularly valuable for the analysis of TAGs, where numerous positional and cis/trans isomers exist. By separating these isomers based on their different collision cross-sections, IM-MS can provide a more detailed and accurate profile of the glycerolipidome.

Chromatographic Separation Techniques Prior to Mass Spectrometry

To overcome the limitations of direct infusion mass spectrometry, various chromatographic techniques are employed to separate TAGs before their analysis by MS. nih.govresearchgate.net These techniques provide a crucial separation step that simplifies the complex mixture, allowing for more accurate identification and quantification of individual TAG species.

Table 2: Overview of Chromatographic Techniques for Triacylglycerol Analysis

| Technique | Principle of Separation | Application in TAG Analysis |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity (acyl chain length and degree of unsaturation). nih.govresearchgate.net | Separation of TAGs based on their Equivalent Carbon Number (ECN). researchgate.net |

| Argentation Chromatography | Interaction of double bonds with silver ions impregnated on the stationary phase. nih.gov | Separation of TAGs based on the number, position, and geometry of double bonds. |

| Normal-Phase HPLC (NP-HPLC) | Adsorption based on the polarity of the head group. | Separation of different lipid classes (e.g., TAGs from diacylglycerols and monoacylglycerols). aocs.org |

| Gas Chromatography (GC) | Partitioning based on volatility after conversion to fatty acid methyl esters (FAMEs). | Primarily used for the analysis of the fatty acid composition of TAGs, not for intact TAG analysis. researchgate.net |

| Thin-Layer Chromatography (TLC) | Adsorption on a polar stationary phase (e.g., silica gel). rockefeller.edu | A simple and effective method for the separation of neutral lipids like TAGs from more polar lipids. rockefeller.edu |

| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid (e.g., CO₂) as the mobile phase. | Offers rapid and efficient separation of TAGs and is compatible with MS detection. waters.com |

| Chiral Chromatography | Enantioselective interactions with a chiral stationary phase. nih.govutupub.fi | Separation of stereoisomers (enantiomers) of TAGs. utupub.fi |

This table summarizes various chromatographic techniques used for the separation and analysis of triacylglycerols.

The choice of chromatographic method depends on the specific analytical goal. For instance, to separate TAGs with the same fatty acid composition but different positional arrangements (regioisomers), a combination of RP-HPLC and argentation chromatography may be necessary. nih.gov For the separation of enantiomers, chiral chromatography is the method of choice. utupub.fi The off-line or on-line coupling of these different chromatographic dimensions can provide a powerful tool for the in-depth characterization of complex TAG profiles. utupub.fi

Normal-Phase High-Performance Liquid Chromatography (HPLC)

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a powerful technique for the separation of lipid classes. nih.gov In the context of analyzing complex mixtures containing 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, NP-HPLC separates neutral lipids, including triacylglycerols, from other classes like phospholipids (B1166683) and free fatty acids. nih.gov

The separation in NP-HPLC is based on the polarity of the analytes. A polar stationary phase (commonly silica) is used with a non-polar mobile phase. The elution order is determined by the interaction of the polar head groups of the lipids with the stationary phase. Less polar lipids, such as cholesteryl esters and triacylglycerols, elute earlier than more polar lipids like free fatty acids and cholesterol. nih.gov

Several mobile phase compositions have been developed to optimize the separation of neutral lipid classes. For instance, an isocratic mobile phase of hexane-2-propanol-acetic acid (100:0.5:0.1, v/v/v) can provide excellent separation of fatty acids and cholesterol, though it may result in incomplete separation between cholesteryl esters and triglycerides. nih.gov A more effective separation of all four lipid classes can be achieved with a mobile phase consisting of hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01, v/v/v). nih.gov This system can also separate individual triglycerides based on their number of double bonds. nih.gov

Furthermore, NP-HPLC, by leveraging chromatographic retention laws, can be used for the identification of triacylglycerols even without direct coupling to mass spectrometry, making it an accessible method for lipid analysis. ocl-journal.org

Table 1: Mobile Phases for Normal-Phase HPLC Separation of Neutral Lipids

| Mobile Phase Composition | Separation Characteristics | Reference |

| Hexane-2-propanol-acetic acid (100:0.5:0.1) | Incomplete separation of cholesteryl ester and triglyceride; excellent separation of fatty acids and cholesterol. | nih.gov |

| Hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01) | Complete separation of cholesteryl esters, triglycerides, fatty acids, and cholesterol. Separates individual triglycerides by number of double bonds. | nih.gov |

Stereospecific Analysis and Positional Isomer Identification

Stereospecific analysis is crucial for fully characterizing a triacylglycerol like 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol. It aims to determine the exact fatty acid occupying each of the three positions on the glycerol backbone, which are designated sn-1, sn-2, and sn-3 according to the stereospecific numbering (sn) system. mdpi.comaocs.orgwikipedia.org The analysis of these positional isomers presents a significant analytical challenge due to their identical mass and similar physical properties. mdpi.com

Historically, stereospecific analysis involved complex, multi-step procedures combining chemical degradation, enzymatic hydrolysis, and chromatographic separations. aocs.org A common first step involves the partial hydrolysis of the TAG to a mixture of diacylglycerols (DAGs), including sn-1,2-, sn-2,3-, and 1,3-diacylglycerols. aocs.org This can be achieved through random degradation using a Grignard reagent (ethyl magnesium bromide) or through enzymatic hydrolysis. aocs.orgnih.govcdnsciencepub.com

Following partial hydrolysis, the resulting DAG isomers must be separated and identified. This is often accomplished by:

Separation of DAG classes: Borate thin-layer chromatography can be used to separate the 1,3-diacylglycerols from the sn-1,2(2,3)-diacylglycerol mixture. nih.gov

Resolution of enantiomers: The enantiomeric sn-1,2- and sn-2,3-diacylglycerols are then resolved. This is a critical step that has been simplified by the development of chiral phase high-performance liquid chromatography. aocs.orgnih.gov For this, the DAGs are often converted to UV-active or fluorescent derivatives, such as dinitrophenylurethanes, to facilitate detection and separation. nih.gov

An alternative and powerful method involves the use of phospholipase C. nih.govcdnsciencepub.com In this approach, rac-1,2-diacylglycerols generated from the parent TAG are converted into racemic phosphatidylcholines. Phospholipase C then stereospecifically releases the 1,2-sn- and 2,3-sn-diacylglycerols, which can be analyzed by methods like gas chromatography-mass spectrometry (GC-MS) to determine their complete molecular species. nih.govcdnsciencepub.com

Determination of Fatty Acid Positions on the Glycerol Backbone

Determining which fatty acid—in this case, linoleic acid or palmitic acid—is esterified at the sn-1, sn-2, and sn-3 positions is the ultimate goal of stereospecific analysis. Several strategies are employed to achieve this.

One of the most established methods utilizes the regiospecificity of pancreatic lipase (B570770). aocs.orgnih.gov This enzyme preferentially hydrolyzes the ester bonds at the primary sn-1 and sn-3 positions of a TAG, leaving the sn-2 monoacylglycerol intact. aocs.orgnih.gov The fatty acid composition of the isolated 2-monoacyl-sn-glycerol can then be determined (e.g., by gas chromatography after transesterification), directly revealing the fatty acid at the sn-2 position. aocs.org

Similarly, lipases from other sources, such as Candida antarctica, can be used for selective transesterification of the sn-1 and sn-3 positions, which also yields 2-monoacylglycerols for analysis of the sn-2 position. aocs.org

Once the composition of the sn-2 position is known, and the compositions of the sn-1,2- and sn-2,3-diacylglycerol fractions have been determined (as described in section 5.4), the fatty acid compositions of the sn-1 and sn-3 positions can be calculated by simple arithmetic. aocs.org For example, by subtracting the fatty acid profile of the sn-1,2-diacylglycerol from the known total fatty acid composition of the original TAG, one can deduce the composition of the sn-3 position. aocs.org

The combination of these chemical and enzymatic degradation steps with advanced chromatographic separation of the resulting diacylglycerol and monoacylglycerol fragments allows for the complete structural elucidation of TAGs like 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol. nih.govnih.govresearchgate.net

Table 2: Key Methodologies for Determining Fatty Acid Positions

| Method | Principle | Target Position(s) | Reference |

| Pancreatic Lipase Hydrolysis | Preferential hydrolysis of primary ester bonds. | Determines sn-2 composition directly. | aocs.orgnih.gov |

| Grignard Degradation (e.g., EtMgBr) | Random hydrolysis to generate a mixture of diacylglycerols. | First step for subsequent chiral separation of sn-1,2 and sn-2,3 DAGs. | aocs.orgnih.govcdnsciencepub.com |

| Chiral Phase HPLC | Separation of enantiomeric diacylglycerol derivatives. | Resolves sn-1,2- and sn-2,3-diacylglycerols. | aocs.orgnih.gov |

| Phospholipase C on Phosphatidylcholine derivatives | Stereospecific release of sn-1,2- and sn-2,3-diacylglycerols. | Allows for separate analysis of sn-1,2 and sn-2,3 moieties. | nih.govcdnsciencepub.com |

Quantitative Analysis Challenges and Methodological Advancements

The accurate quantification of specific triacylglycerols like 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol is fraught with challenges. One major difficulty in HPLC-based methods is achieving good chromatographic resolution for complex mixtures that contain a wide variety of TAGs with different chain lengths and degrees of unsaturation. dss.go.th This is especially true for positional isomers, which are notoriously difficult to separate.

Detector choice is another critical factor. Traditional UV detection at low wavelengths (200-230 nm) can suffer from shifting baselines during gradient elution, which is often necessary for complex TAG mixtures. aocs.orgresearchgate.net Refractive index (RI) detectors are not compatible with gradient elution, limiting their use. researchgate.net

Methodological advancements have sought to overcome these limitations:

Advanced Detectors: The evaporative light-scattering detector (ELSD) has emerged as a valuable tool. It is compatible with gradient elution and provides a stable baseline, making it more suitable for the quantification of lipids which lack a strong chromophore. researchgate.nettandfonline.com

Internal Standards: For accurate quantification, especially in complex matrices, the use of an appropriate internal standard is crucial. For example, tristearin has been used as an internal standard in the analysis of milk fat triglycerides to improve the accuracy of weight estimations. dss.go.th

Method Validation: A significant challenge is the limited commercial availability of pure TAG and DAG reference standards, which are essential for method validation and accurate quantification. researchgate.net Robust quantitative methods require rigorous validation, including establishing linearity, limits of detection (LOD), and limits of quantitation (LOQ). researchgate.net For instance, one reversed-phase HPLC method for diacylglycerol isomers demonstrated linearity over three orders of magnitude with LODs in the range of 0.2–0.7 µg/mL. researchgate.net

System Suitability: Standard quantitative protocols emphasize the importance of system suitability tests. This includes ensuring that the relative standard deviation of repeated standard injections is within acceptable limits (e.g., not more than 2.0%) and periodically analyzing blanks to monitor for system carryover. google.com

These advancements in chromatography, detection, and analytical rigor are continuously improving the ability to accurately quantify specific triacylglycerol species within the broader field of glycerolipidomics.

Stereospecificity and Positional Isomerism in Glycerolipid Function

Stereospecific Numbering (sn) Nomenclature and Its Biological Relevance

To precisely describe the configuration of fatty acids on the glycerol (B35011) molecule, the stereospecific numbering (sn) system is employed. avantiresearch.comqmul.ac.uk In this nomenclature, the glycerol backbone is drawn in a Fischer projection with the hydroxyl group at the central carbon (C-2) pointing to the left. The carbon atoms are then numbered sequentially from top to bottom as sn-1, sn-2, and sn-3. avantiresearch.comskinident.world This system provides a clear and unambiguous way to define the specific position of each fatty acid, which is critical because the metabolic fate of a TAG is heavily influenced by which fatty acids are attached to which positions. nih.govnih.gov

The biological relevance of this stereospecificity is profound. Enzymes involved in lipid digestion and metabolism, such as pancreatic lipase (B570770), exhibit positional specificity. Pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of dietary TAGs, releasing them as free fatty acids (FFAs) and leaving a 2-monoacylglycerol (2-MAG). nih.gov These 2-MAGs are readily absorbed by intestinal cells and are used to re-synthesize TAGs for transport in chylomicrons. nih.govlibretexts.org In contrast, FFAs released from the sn-1 and sn-3 positions have a different metabolic fate. nih.gov This enzymatic preference underscores the importance of the sn-2 position in determining which fatty acids are most efficiently absorbed and incorporated into the body's tissues.

For instance, in human milk fat, palmitic acid is predominantly found at the sn-2 position, while oleic acid and linoleic acid are mainly at the sn-1 and sn-3 positions. nih.govnih.gov This specific arrangement facilitates the efficient absorption of palmitic acid in infants. nih.gov

Enantiomeric Studies of rac-Glycerol-Derived Lipids (e.g., R-(+)- and S-(-)-forms)

Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. libretexts.org When different fatty acids are esterified to the sn-1 and sn-3 positions of the glycerol backbone, the C-2 carbon becomes a chiral center, leading to the possibility of two enantiomers: the R-(+)- and S-(-)-forms. The term "rac-glycerol" in "1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol" indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. qmul.ac.uk

The study of these enantiomers is crucial for understanding the nuanced interactions of lipids within biological systems. Enzymes are often stereospecific, meaning they may preferentially bind to and metabolize one enantiomer over the other. While systematic research on the chiral separation of triacylglycerols with three different fatty acids is emerging, it presents a significant analytical challenge due to the similar physicochemical properties of the enantiomers. acs.org However, understanding the behavior of these enantiomers in a chiral environment is vital for elucidating the biochemistry of natural lipids. acs.org The differential metabolism of R-(+)- and S-(-)-forms can lead to variations in their physiological effects.

Impact of Fatty Acyl Positional Distribution on Metabolism and Bioactivity

The specific placement of fatty acids on the glycerol backbone significantly influences the metabolism and subsequent bioactivity of a triacylglycerol. nih.gov As mentioned, the preferential hydrolysis of fatty acids from the sn-1 and sn-3 positions by pancreatic lipase means that the fatty acid at the sn-2 position is more likely to be absorbed as a 2-monoacylglycerol. nih.gov

This has important nutritional implications. For example, a structured lipid with a saturated fatty acid at the sn-2 position will be absorbed more efficiently than if that same saturated fatty acid were at the sn-1 or sn-3 position. nih.gov In the latter case, the saturated fatty acid would be released as a free fatty acid in the intestine, where it can form insoluble calcium soaps, leading to reduced absorption of both the fatty acid and calcium. nih.gov

In the case of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, the two linoleic acid molecules are at the sn-1 and sn-2 positions, and the palmitic acid is at the sn-3 position. caymanchem.com During digestion, the palmitic acid at the sn-3 position would be readily hydrolyzed, while the linoleic acid at the sn-2 position would be largely conserved in the resulting 2-monoacylglycerol. This would lead to the efficient absorption of linoleic acid. The differential processing of fatty acids based on their position has been a key area of research, particularly in the context of designing infant formulas that mimic the fat structure of human milk. nih.govnih.gov

Comparative Analysis with Other Structured Triacylglycerols (e.g., 1,3-Dioleoyl-2-palmitoylglycerol in human milk fat research)

A comparative analysis with other structured triacylglycerols highlights the functional significance of fatty acid positioning. A prominent example is 1,3-Dioleoyl-2-palmitoylglycerol (OPO), a major component of human milk fat. rsc.orgnih.gov In OPO, palmitic acid is at the sn-2 position, flanked by oleic acid at the sn-1 and sn-3 positions. This structure is credited with several benefits for infants, including improved fat and calcium absorption, and better stool consistency. rsc.orgnih.gov

In contrast, 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol has a different arrangement, with linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position. caymanchem.com Another related structured lipid is 1,2-dioleoyl-3-palmitoyl glycerol (OOP), where oleic acid occupies the sn-1 and sn-2 positions and palmitic acid is at the sn-3 position. nih.govcaymanchem.com

Studies comparing OPO and OOP have shown that OPO is absorbed and transported more effectively in rats. nih.gov This difference is attributed to the fatty acid at the sn-2 position. With OPO, the palmitic acid at the sn-2 position is well-absorbed as 2-palmitoylglycerol. With OOP, the oleic acid at the sn-2 position is absorbed as 2-oleoylglycerol, while the palmitic acid released from the sn-3 position is less efficiently absorbed. nih.gov

These comparisons underscore that the specific positional distribution of fatty acids within a triacylglycerol molecule is a key determinant of its nutritional and physiological effects. The bioactivity of a TAG is not solely dependent on its fatty acid composition but is intricately linked to its molecular architecture.

Interactive Data Table: Comparison of Structured Triacylglycerols

| Feature | 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol | 1,3-Dioleoyl-2-palmitoylglycerol (OPO) | 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) |

| Fatty Acid at sn-1 | Linoleic Acid | Oleic Acid | Oleic Acid |

| Fatty Acid at sn-2 | Linoleic Acid | Palmitic Acid | Oleic Acid |

| Fatty Acid at sn-3 | Palmitic Acid | Oleic Acid | Palmitic Acid |

| Primary Absorption Product | 2-linoleoylglycerol | 2-palmitoylglycerol | 2-oleoylglycerol |

| Key Research Area | Found in various vegetable oils caymanchem.com | Human milk fat substitute rsc.orgnih.gov | Comparative studies with OPO nih.gov |

Emerging Research Directions and Therapeutic Implications

Investigation of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol in Specific Biological Models

Direct therapeutic research on 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol in animal or human disease models is not extensively documented in publicly available research. However, its presence has been identified in a variety of vegetable oils, including poppy seed, hazelnut, maize, and olive oils. caymanchem.com One notable study in a plant-based biological model demonstrated that a 3% (w/v) application of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol can reduce the development of scald on 'Delicious' variety apples after six months of storage. caymanchem.com

While direct therapeutic studies are limited, research into structurally similar molecules offers valuable insights into potential areas of investigation. A closely related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), where the palmitoyl (B13399708) group at the sn-3 position is replaced by an acetyl group, has been the subject of several biological studies. These investigations provide a framework for potential future research on 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol.

For instance, PLAG has been shown to possess immunomodulatory properties. Studies in mouse models have demonstrated its effects on:

Autoimmune Arthritis: In a mouse model of autoimmune arthritis, PLAG administration was found to decrease the arthritis score in the early stages of the disease. mdpi.com It was also observed to attenuate severe inflammation and fibrosis in a related model of interstitial lung disease. mdpi.com

Hepatitis: In a concanavalin (B7782731) A-induced mouse model of hepatitis, pretreatment with PLAG reduced hepatic necrosis and leukocyte infiltration. nih.gov It was found to modulate the levels of several interleukins and chemokines, suggesting a protective effect on the liver. nih.gov

Atopic Dermatitis: PLAG has been evaluated for its therapeutic efficacy in a mouse model of atopic dermatitis, where it significantly improved skin lesions and modulated the infiltration of inflammatory cells like monocytes and eosinophils. nih.gov

Furthermore, studies in healthy human adults have suggested that PLAG may have an immunomodulatory function by inhibiting excessive immune activity, potentially benefiting individuals with atopic and autoimmune diseases. nih.govnih.gov Another study identified a factor in bovine udder, identified as PLAG, that stimulates the mitogenic activity of peritoneal macrophages, suggesting a role in immune response. nih.gov

These findings for the structurally similar PLAG suggest that 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol could also be a candidate for investigation in similar biological models of inflammatory and autoimmune diseases. Future research could explore its potential immunomodulatory, anti-inflammatory, and metabolic effects in various cell culture and in vivo systems.

Advancements in Understanding Triacylglycerol Metabolism and its Regulation

Triacylglycerols are the primary form of energy storage in higher eukaryotes. Their metabolism is a complex and tightly regulated process involving synthesis (lipogenesis) and breakdown (lipolysis) to meet the body's energy demands. nih.govcaymanchem.com

Key Regulatory Enzymes and Pathways: The synthesis and breakdown of TAGs are controlled by a network of enzymes and signaling pathways. mdpi.com

Synthesis: Key enzymes in fatty acid synthesis, the building blocks of TAGs, include acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). mdpi.com Diacylglycerol acyltransferase (DGAT) is a crucial enzyme that catalyzes the final step of TAG synthesis. caymanchem.com

Breakdown: Lipolysis is primarily regulated by hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), which hydrolyze TAGs into glycerol (B35011) and free fatty acids. mdpi.comcaymanchem.com

Hormonal and Tissue-Specific Regulation: The regulation of TAG metabolism is highly dependent on hormonal signals and varies between different tissues. mdpi.comnih.gov

Adipose Tissue: In fat cells, insulin (B600854) promotes TAG storage during periods of energy surplus by stimulating glucose uptake and inhibiting lipolysis. mdpi.comnih.gov Conversely, during fasting or stress, hormones like glucagon (B607659) and adrenaline stimulate lipolysis to release fatty acids for energy. mdpi.commdpi.com

Liver: The liver plays a central role in synthesizing TAGs from excess glucose and fatty acids. mdpi.comnih.gov These TAGs are then packaged into lipoproteins and transported to other tissues for use or storage. mdpi.comnih.gov

Lipoprotein Lipase (LPL): The activity of LPL is critical for hydrolyzing TAGs within circulating lipoproteins, allowing tissues to take up fatty acids. elsevierpure.com The regulation of LPL is complex, involving various apolipoproteins and angiopoietin-like proteins (ANGPTLs) that modulate its activity in a tissue-specific manner. elsevierpure.com

Dysregulation of these metabolic pathways is a hallmark of several common diseases, including obesity, type 2 diabetes, and cardiovascular disease. nih.govcaymanchem.com Understanding the intricate details of TAG metabolism is crucial for developing therapeutic strategies to address these conditions.

Development of Analytical Techniques for Complex Glycerolipid Mixtures

The immense structural diversity of glycerolipids, including the positional isomers of TAGs like 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, presents a significant analytical challenge. caymanchem.comnih.gov Recent advancements in analytical chemistry, particularly in mass spectrometry (MS), have revolutionized the ability to analyze these complex mixtures. caymanchem.commdpi.comnih.gov

Modern analytical workflows typically involve a combination of separation techniques coupled with mass spectrometry:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating intact glycerolipids from complex biological extracts. caymanchem.com Different HPLC methods, such as reversed-phase and normal-phase chromatography, can be employed to separate lipid classes based on their polarity or hydrophobicity. caymanchem.com

Gas Chromatography (GC): GC is often used to analyze the fatty acid composition of glycerolipids. caymanchem.com This involves transesterifying the glycerolipids to fatty acid methyl esters (FAMEs), which are then separated and quantified by GC, often coupled to a mass spectrometer (GC-MS). caymanchem.com

Mass Spectrometry (MS): MS-based techniques are at the forefront of lipidomics due to their high sensitivity and ability to provide detailed structural information. caymanchem.comnih.gov

Soft Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allow for the analysis of intact lipid molecules. nih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS provides in-depth structural details, including the identification of fatty acid constituents and their positions on the glycerol backbone. caymanchem.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide high mass accuracy, enabling the precise identification of a wide range of lipid species. mdpi.com

The combination of these techniques, such as HPLC-MS/MS, allows for high-throughput and detailed characterization of the lipidome, including the specific isomers of triacylglycerols. mdpi.comnih.gov For example, HPLC with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) has been successfully used to identify positional isomers of triacylglycerols in vegetable oils. caymanchem.com

Future Perspectives in Lipidomics and its Application to Health and Disease

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field with immense potential to impact our understanding of health and disease. mdpi.comnih.govsigmaaldrich.com The dynamic nature of the lipidome, which reflects physiological, pathological, and environmental changes, makes it a rich source of information for various applications. mdpi.com

Biomarker Discovery and Disease Pathogenesis: A key application of lipidomics is the identification of lipid biomarkers for the early detection, diagnosis, and monitoring of diseases. sigmaaldrich.com Altered lipid metabolism is a known factor in the development of many common diseases, including cancer, type 2 diabetes, and neurodegenerative disorders. nih.gov By comparing the lipid profiles of healthy and diseased individuals, researchers can identify specific lipid signatures associated with different conditions. sigmaaldrich.com This knowledge not only aids in biomarker development but also provides insights into the underlying molecular mechanisms of disease. nih.gov

Drug Development and Nutritional Science: Lipidomics is also becoming an integral part of pharmaceutical research and development. It can be used to assess the effects of drug candidates on lipid metabolism, helping to evaluate drug efficacy and identify potential side effects. nih.gov In the field of nutrition, lipidomics can provide a more precise way to monitor the effects of dietary components on the body's lipid profile, leading to more personalized and effective nutritional advice. mdpi.com

Technological and Computational Advancements: The future of lipidomics will likely be driven by continued advancements in analytical technologies and computational tools. elsevierpure.comnih.gov The development of more sensitive and high-throughput analytical platforms will allow for even more comprehensive profiling of the lipidome. nih.gov Concurrently, the use of sophisticated bioinformatics and machine learning approaches will be crucial for interpreting the vast and complex datasets generated in lipidomics studies. elsevierpure.com

Q & A

Q. What analytical methods are recommended for determining the purity of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol in research settings?

To assess purity, researchers should employ chromatographic techniques (e.g., HPLC or TLC) coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly to verify the positional distribution of linoleoyl (C18:2) and palmitoyl (C16:0) groups. Quantitative assays using titration methods (e.g., acid-base titration with perchloric acid) are also applicable, as described in standardized protocols for lipid analysis .

Q. How should 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol be stored to maintain stability?

The compound must be stored at −20°C in airtight, light-protected containers to prevent oxidation. Organic and inorganic reagents should be segregated, with this triacylglycerol classified under "hydrocarbon derivatives" in organic storage. Lab safety protocols mandate separation from incompatible substances (e.g., strong acids/bases) and strict avoidance of food or personal items in storage areas .

Q. What spectroscopic techniques are suitable for structural elucidation of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol?

13C-NMR and 1H-NMR are essential for resolving the stereochemistry and fatty acid positional isomers. Isotope-labeled analogs (e.g., 13C or 15N) enhance sensitivity in tracking metabolic pathways. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like ester linkages .

Advanced Research Questions

Q. How does the positional distribution of linoleoyl and palmitoyl groups influence its physicochemical properties in lipid bilayer studies?

The sn-3 position of palmitoyl (saturated) enhances lipid packing density, increasing membrane rigidity, while sn-1/sn-2 linoleoyl (polyunsaturated) groups introduce kinks that reduce phase transition temperatures. This asymmetry impacts bilayer fluidity, as demonstrated in vesicle fusion assays using differential scanning calorimetry (DSC) and fluorescence anisotropy. Studies on lipid rafts suggest this compound modulates membrane protein interactions by altering lateral pressure profiles .

Q. What experimental strategies can resolve contradictions in lipid phase behavior data involving this compound?

Contradictions in phase behavior (e.g., miscibility gaps or unexpected gel-liquid crystalline transitions) require multi-technique validation:

Q. How can researchers optimize conditions for enzymatic hydrolysis studies in metabolic pathway analysis?

Use pH-stat titration to monitor lipase activity in real-time, maintaining physiological pH (7.4) and temperature (37°C). Optimize substrate-to-enzyme ratios to avoid micelle formation, which can inhibit hydrolysis. For kinetic studies, employ radiolabeled (e.g., 3H-arachidonic acid) or fluorescent analogs to track hydrolysis products. Cell-based assays (e.g., HepG2 cultures) validate biological relevance under controlled CO2 and serum conditions .

Q. What quality control standards apply to this compound in pharmaceutical research?

The United States Pharmacopeia (USP) mandates ≥98% purity for reference standards, verified via chromatographic methods (e.g., USP <621>). Impurity profiling requires identification of related compounds (e.g., 1,2-dilinoleoyl-3-oleoyl-rac-glycerol) using LC-MS. Batch-to-batch consistency is critical for in vivo studies, with stability tests under ICH guidelines (e.g., Q1A(R2)) to ensure shelf-life compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.